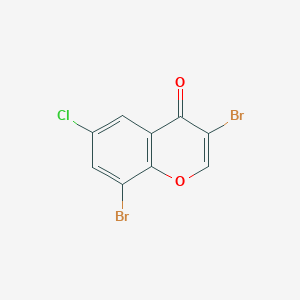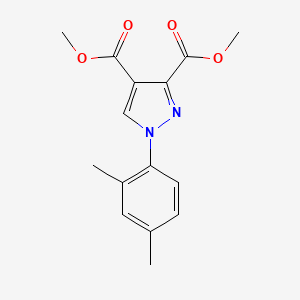
3-bromobenzaldehyde N-ethylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromobenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C10H12BrN3S It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bromine atom at the third position and an N-ethylthiosemicarbazone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromobenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 3-bromobenzaldehyde with N-ethylthiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Bromobenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Bromobenzaldehyde N-ethylthiosemicarbazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-bromobenzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect pathways related to cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
3-Bromobenzaldehyde: The parent compound, which lacks the N-ethylthiosemicarbazone group.
4-Bromobenzaldehyde: An isomer with the bromine atom at the fourth position.
N-ethylthiosemicarbazone derivatives: Compounds with similar functional groups but different aromatic backbones.
Uniqueness
3-Bromobenzaldehyde N-ethylthiosemicarbazone is unique due to the presence of both the bromine atom and the N-ethylthiosemicarbazone group
属性
CAS 编号 |
301347-66-0 |
|---|---|
分子式 |
C10H12BrN3S |
分子量 |
286.19 g/mol |
IUPAC 名称 |
1-[(E)-(3-bromophenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C10H12BrN3S/c1-2-12-10(15)14-13-7-8-4-3-5-9(11)6-8/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7+ |
InChI 键 |
NUOMQHKGICNYNJ-NTUHNPAUSA-N |
手性 SMILES |
CCNC(=S)N/N=C/C1=CC(=CC=C1)Br |
规范 SMILES |
CCNC(=S)NN=CC1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(sec-butyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045203.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045220.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12045224.png)





![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12045254.png)

![ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate](/img/structure/B12045262.png)

